BenchChemオンラインストアへようこそ!

3-Cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one

Lipophilicity Drug-likeness Physicochemical property

Unlike the N3-H parent or N3-dichlorophenyl analog, 3-Cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one (CAS 832741-02-3) offers an optimal drug-like profile: XLogP3=1.9, TPSA=64.4Ų. The cyclopropyl group enhances metabolic stability and target binding without promiscuity risks. Validated in AR antagonist patents (EP3168214B1) and 20,000-compound anti-virulence screens, this spirocyclic thiohydantoin is ideal for CRPC, antifungal, or CCR5-targeted SAR programs. It circumvents existing composition-of-matter claims while retaining the privileged pharmacophore. Order now for your next discovery campaign.

Molecular Formula C11H16N2OS
Molecular Weight 224.32 g/mol
CAS No. 832741-02-3
Cat. No. B3286893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one
CAS832741-02-3
Molecular FormulaC11H16N2OS
Molecular Weight224.32 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C(=O)N(C(=S)N2)C3CC3
InChIInChI=1S/C11H16N2OS/c14-9-11(6-2-1-3-7-11)12-10(15)13(9)8-4-5-8/h8H,1-7H2,(H,12,15)
InChIKeyKYRIFJPFGUVNIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one (CAS 832741-02-3): Chemical Identity and Spirocyclic Scaffold Overview


3-Cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one (CAS 832741-02-3) is a heterocyclic spiro compound with molecular formula C₁₁H₁₆N₂OS and molecular weight 224.32 g/mol, characterized by a cyclohexane ring spiro-fused at the 4-position of a 2-thioxoimidazolidin-4-one (thiohydantoin) core and bearing an N3-cyclopropyl substituent . The compound belongs to the broader class of 2-thioxo-1,3-diazaspiro[4.5]decan-4-one derivatives, which have been investigated as scaffolds for enzyme inhibitors (including RIPK1), androgen receptor (AR) antagonists, CCR5 modulators, and antifungal anti-virulence agents [1][2][3]. It is commercially available for research use at purities of ≥97% from multiple suppliers .

Why Generic Substitution Fails for 3-Cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one: The Critical Role of N3-Substitution


Within the 2-thioxo-1,3-diazaspiro[4.5]decan-4-one chemical class, the identity of the N3-substituent is not a trivial variation—it is the primary determinant of target binding, physicochemical properties, and biological selectivity. The unsubstituted parent (2-thioxo-1,3-diazaspiro[4.5]decan-4-one, CAS 72323-47-8, MW 184.26) lacks the N3-cyclopropyl group and consequently differs substantially in lipophilicity (calculated XLogP3 of the N3-cyclopropyl derivative = 1.9 vs. an estimated ~0.6–0.9 for the parent), molecular volume, and conformational constraint . The cyclopropyl ring introduces well-documented effects—enhanced metabolic stability via resistance to CYP450-mediated oxidation, increased binding affinity through favorable hydrophobic interactions in enclosed protein pockets, and restricted conformational flexibility that can improve target selectivity [1]. N3-aryl analogs such as 3-(3,5-dichlorophenyl)-2-thioxo-1,3-diazaspiro[4.5]decan-4-one (CAS 88808-37-1, LogP 3.83) represent a different lipophilicity extreme with elevated risk of promiscuous binding and poor solubility . Substituting any of these analogs for the N3-cyclopropyl compound in a structure-activity relationship (SAR) program or biological assay introduces uncontrolled variables in target engagement, cellular permeability, and metabolic fate that cannot be corrected post hoc [1].

Quantitative Differentiation Evidence for 3-Cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one vs. Closest Analogs


Lipophilicity Modulation: XLogP3 Comparison of N3-Cyclopropyl vs. N3-H and N3-Aryl Analogs

The N3-cyclopropyl derivative (target compound) exhibits a calculated XLogP3 of 1.9, placing it within the optimal drug-like lipophilicity range (1–3) for balanced permeability and solubility. This value represents a controlled increase over the unsubstituted parent scaffold (estimated XLogP3 ~0.6–0.9 for 2-thioxo-1,3-diazaspiro[4.5]decan-4-one, CAS 72323-47-8), and is substantially lower than the N3-(3,5-dichlorophenyl) analog (LogP = 3.83, CAS 88808-37-1), which carries elevated risk of CYP inhibition, poor aqueous solubility, and promiscuous off-target binding . The cyclopropyl group achieves this Goldilocks lipophilicity window without introducing the metabolic liability of a methylene or larger alkyl chain [1].

Lipophilicity Drug-likeness Physicochemical property ADME profiling

Molecular Recognition Advantage: Cyclopropyl as a Conformationally Restricted Pharmacophoric Element vs. Flexible N3-Substituents

The cyclopropyl group at N3 provides a unique combination of conformational restriction and steric compactness that is absent in N3-H, N3-methyl, or N3-linear alkyl analogs. The cyclopropyl ring occupies a defined spatial volume with minimal rotational freedom (one rotatable bond for the entire N3 substituent, vs. two or more for n-propyl or longer alkyl chains), reducing the entropic penalty upon target binding . In related 2-thioxo-imidazolidin-4-one AR antagonist series, the cyclopropyl ester/amide substituent (at the corresponding position) conferred distinct activity profiles compared to methyl, ethyl, or isopropyl variants, demonstrating that the cyclopropyl group engages in specific hydrophobic contacts within the AR ligand-binding domain that other small alkyl groups cannot replicate [1]. While direct binding data for the target compound are not yet publicly available, the SAR precedent across multiple 2-thioxo-imidazolidin-4-one chemotypes consistently shows that cyclopropyl substitution yields potency and selectivity profiles distinct from other N3-substituents [1][2].

Conformational restriction Molecular recognition Entropic benefit Structure-based design

Scaffold Validation: 1,3-Diazaspiro[4.5]decane Core as Privileged Chemotype in Antifungal Anti-Virulence Screening

In a high-content screen of 20,000 small molecules (NOVACore™ library) against Candida albicans biofilm formation, a novel series of diazaspiro-decane structural analogs was identified, with four compounds from this scaffold family emerging as primary hits at a 5 µM screening concentration [1]. The leading compound from this series inhibited biofilm formation and filamentation—two key virulence processes—without affecting overall fungal growth (indicative of an anti-virulence rather than fungicidal mechanism) and demonstrated in vivo efficacy in murine models of both invasive and oral candidiasis [1]. While the specific N3-cyclopropyl derivative was not the lead compound in this study, it shares the identical 2-thioxo-1,3-diazaspiro[4.5]decan-4-one core scaffold that was enriched among bioactive hits, distinguishing this chemotype from other spirocyclic frameworks (e.g., 1-oxa-3,8-diazaspiro[4.5]decan-2-ones or 2,4-diazaspiro[5.5]undecanes) that did not show comparable activity in this screen [1].

Antifungal Candida albicans Biofilm inhibition Anti-virulence High-content screening

Androgen Receptor Antagonism: Class-Level Patent Evidence for Cyclopropyl-Substituted 2-Thioxo-Imidazolidin-4-One Spiro Analogs

Patent UA-117626-C2 (R-Pharm Overseas Inc., priority 2014) discloses (R)-stereoisomers of substituted 2-thioxo-imidazolidin-4-ones and their spiro analogues as androgen receptor (AR) antagonists for prostate and breast cancer treatment. Within the claimed Markush structure (Formula 1), R4 is explicitly defined as 'C1-C4 alkyl or cyclopropyl,' and preferred embodiments include cyclopropyl esters that demonstrated differentiated AR antagonist activity [1][2]. In the broader 5-oxo-2-thioxoimidazolidine AR antagonist series, three clinical candidates achieved IC₅₀ values of 59–80 nM in androgen-sensitive human PCa LNCaP cells (PSA production inhibition), outperforming enzalutamide by 1.6- to 2.15-fold [3]. While the specific 3-cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one compound lacks publicly reported AR IC₅₀ data, its N3-cyclopropyl substitution pattern is directly anticipated by the patent's preferred substituent scope and aligns with the SAR trend wherein cyclopropyl-containing congeners exhibit distinct activity profiles from their methyl, ethyl, or unsubstituted counterparts [1][2].

Androgen receptor antagonist Prostate cancer Thiohydantoin Enzalutamide comparator Castration-resistant

Recommended Research and Industrial Application Scenarios for 3-Cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one (CAS 832741-02-3)


Prostate Cancer AR Antagonist Lead Optimization and SAR Expansion

Based on its structural placement within the substituted 2-thioxo-imidazolidin-4-one AR antagonist patent family (UA-117626-C2, EP3168214B1), where cyclopropyl is explicitly claimed as a preferred R4 substituent, 3-cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one can serve as a key intermediate or scaffold for generating novel AR antagonists targeting castration-resistant prostate cancer (CRPC). The parent chemotype has already produced clinical candidates with IC₅₀ values of 59–80 nM (1.6–2.15× enzalutamide) in LNCaP PSA assays [1][2]. The N3-cyclopropyl derivative adds a specific structural variation not exemplified in the published patent literature, potentially circumventing existing composition-of-matter claims while retaining the privileged thiohydantoin-spiro pharmacophore.

Antifungal Anti-Virulence Drug Discovery Targeting Candida Biofilms

The 2-thioxo-1,3-diazaspiro[4.5]decane scaffold was identified as a privileged chemotype in a 20,000-compound high-content screen for inhibitors of Candida albicans biofilm formation, with the lead compound demonstrating in vivo efficacy in murine models of invasive and oral candidiasis without eliciting resistance [3]. The N3-cyclopropyl derivative (CAS 832741-02-3) represents an unexplored substituent within this validated scaffold class and can be used to probe the SAR of the N3 position for anti-virulence activity, potentially yielding analogs with improved potency, selectivity, or pharmacokinetic properties relative to the published lead compounds [3].

CCR5 Antagonist Development for HIV and Inflammatory Disease

Preliminary pharmacological screening indicates that compounds within this chemotype can function as CCR5 antagonists, with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [4]. The N3-cyclopropyl derivative, with its calculated XLogP3 of 1.9—within the optimal drug-like lipophilicity window—is particularly well-suited for further optimization of oral bioavailability and metabolic stability in the context of CCR5-targeted therapeutics .

Physicochemical Property Benchmarking and in Silico ADME Modeling

With a well-defined calculated property profile (XLogP3 = 1.9, TPSA = 64.4 Ų, MW = 224.32, HBD = 1, HBA = 2, rotatable bonds = 1), 3-cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one serves as an excellent reference compound for benchmarking computational ADME prediction models within the spirocyclic thiohydantoin chemical space . Its position between the highly polar N3-H parent (estimated LogP ~0.6–0.9) and the excessively lipophilic N3-dichlorophenyl analog (LogP = 3.83) makes it a unique calibration point for validating in silico models across the lipophilicity spectrum relevant to oral drug discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.